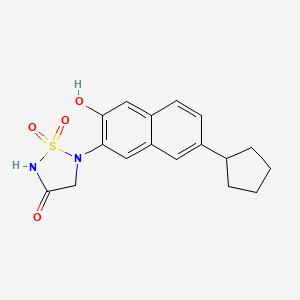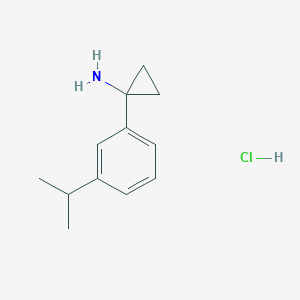
1,2,5-Thiadiazolidin-3-one, 5-(7-cyclopentyl-3-hydroxy-2-naphthalenyl)-, 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,5-Thiadiazolidin-3-one, 5-(7-cyclopentyl-3-hydroxy-2-naphthalenyl)-, 1,1-dioxide: is a complex organic compound with a unique structure that combines a thiadiazolidinone ring with a naphthalene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Thiadiazolidin-3-one, 5-(7-cyclopentyl-3-hydroxy-2-naphthalenyl)-, 1,1-dioxide typically involves the following steps:
Formation of the Thiadiazolidinone Ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under controlled conditions.
Attachment of the Naphthalene Moiety: The naphthalene derivative is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Oxidation to Form the Dioxide: The final step involves the oxidation of the thiadiazolidinone ring to introduce the dioxide functionality, typically using an oxidizing agent like hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,5-Thiadiazolidin-3-one, 5-(7-cyclopentyl-3-hydroxy-2-naphthalenyl)-, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the functional groups on the naphthalene ring.
Reduction: Reduction reactions can target the dioxide functionality, potentially reverting it to a thiadiazolidinone.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Modified naphthalene derivatives.
Reduction: Thiadiazolidinone derivatives.
Substitution: Various substituted naphthalene compounds.
Applications De Recherche Scientifique
1,2,5-Thiadiazolidin-3-one, 5-(7-cyclopentyl-3-hydroxy-2-naphthalenyl)-, 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,2,5-Thiadiazolidin-3-one, 5-(7-cyclopentyl-3-hydroxy-2-naphthalenyl)-, 1,1-dioxide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,5-Thiadiazolidin-3-one, 1,1-dioxide: Lacks the naphthalene moiety, making it less complex.
Naphthalene derivatives: Similar aromatic structure but without the thiadiazolidinone ring.
Uniqueness
1,2,5-Thiadiazolidin-3-one, 5-(7-cyclopentyl-3-hydroxy-2-naphthalenyl)-, 1,1-dioxide is unique due to its combination of a thiadiazolidinone ring and a naphthalene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C17H18N2O4S |
|---|---|
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
5-(7-cyclopentyl-3-hydroxynaphthalen-2-yl)-1,1-dioxo-1,2,5-thiadiazolidin-3-one |
InChI |
InChI=1S/C17H18N2O4S/c20-16-9-13-6-5-12(11-3-1-2-4-11)7-14(13)8-15(16)19-10-17(21)18-24(19,22)23/h5-9,11,20H,1-4,10H2,(H,18,21) |
Clé InChI |
XFJYKSGSCGHUMP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C2=CC3=CC(=C(C=C3C=C2)O)N4CC(=O)NS4(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{6-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B12622394.png)
![2-Amino-5-{[(2-chloropyridin-3-yl)amino]methyl}phenol](/img/structure/B12622398.png)

![4-[4-(1-Bromoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile](/img/structure/B12622406.png)

![3-(4-Methylbenzene-1-sulfonyl)-1-phenyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B12622423.png)
![3-[2-[[4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]ethyl]-5-methoxy-1H-indole-2-carboxylic acid](/img/structure/B12622451.png)


![1-Naphthalen-1-yl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12622464.png)
![4-(2,3-Difluorophenyl)-3,5,6,8-tetraazatricyclo[7.3.0.0{2,6}]dodeca-1(9),2,4,7-tetraene](/img/structure/B12622475.png)
![4-[(2-Aminoethyl)carbamoyl]benzene-1-sulfonic acid](/img/structure/B12622482.png)
![2-[(1S,3R,3aR,6aS)-5-(2-methoxy-5-nitrophenyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12622483.png)
